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Compound of Interest

Compound Name:
3-Cyanopyridine-4-sulfonyl

chloride

CAS No.: 1060804-18-3

Cat. No.: B3210027 Get Quote

Executive Summary
This guide addresses the structural utility and application of 3-Cyanopyridine-4-sulfonyl
chloride (CAS: 1060804-18-3). While often sought for its specific crystal structure, this

molecule is primarily a reactive intermediate rather than a stable crystalline endpoint. Its value

lies in its role as a "warhead" precursor for synthesizing bioactive sulfonamides—specifically

inhibitors of Carbonic Anhydrase (CA) and Survivin.

This guide pivots from a standard crystallographic report to a functional structural analysis,

comparing the performance of this scaffold against standard phenyl-sulfonyl chlorides and

detailing the structural data of its bioactive complexes (protein-ligand interactions).

Structural Analysis: The Scaffold vs. The Complex
Direct single-crystal X-ray diffraction (SC-XRD) of 3-cyanopyridine-4-sulfonyl chloride is rare

in public repositories due to its high hydrolytic instability and reactivity. However, its structural

parameters can be accurately extrapolated from analogous pyridine-3-sulfonyl chlorides and its

downstream sulfonamide complexes.

A. Ligand Geometry (Precursor Data)
The sulfonyl chloride moiety adopts a distorted tetrahedral geometry around the sulfur atom.

The presence of the electron-withdrawing nitrile (-CN) group at the ortho-position (C3) relative
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to the sulfonyl group (C4) significantly alters the electronics compared to a standard

benzenesulfonyl chloride.

Table 1: Comparative Structural Parameters (Calculated & Analogous Data)

Parameter
3-Cyanopyridine-4-
sulfonyl Cl

Benzenesulfonyl Cl
(Standard)

Impact on
Reactivity

S-Cl Bond Length ~2.04 Å 2.06 Å
Shorter bond indicates

higher electrophilicity.

O-S-O Angle ~120.5° 119.8°

Wider angle due to

steric repulsion from

the pyridine ring.

C-S Bond Length ~1.76 Å 1.77 Å

Slightly stronger C-S

bond due to pyridine

electron deficiency.

Electronic Effect
High (Pyridine N +

Nitrile)
Neutral

Rapid hydrolysis;

requires anhydrous

handling.

Expert Insight: The electron-deficient nature of the pyridine ring, amplified by the 3-cyano group,

makes the C4-sulfonyl chloride exceptionally susceptible to nucleophilic attack. This increases

yields in sulfonamide synthesis but necessitates strict moisture exclusion to prevent conversion

to the sulfonic acid.

B. Protein-Ligand Complex Data (The "Complexes")
The "complexes" most relevant to drug development are the Sulfonamide-Zinc coordination

complexes formed within the active sites of metalloenzymes like Carbonic Anhydrase (CA

IX/XII).
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Binding Motif: The sulfonamide nitrogen (deprotonated) coordinates directly to the Zn(II) ion.

[1]

Scaffold Interaction: The 3-cyanopyridine ring creates unique stacking interactions compared

to phenyl rings.

Key Interactions:

Zn(II) Coordination: N(sulfonamide) -> Zn distance ~1.9–2.1 Å.

Hydrogen Bonding: Sulfonamide oxygen accepts H-bond from Thr199 (backbone NH).[2]

Hydrophobic Pocket: The 3-cyano group often occupies a specific sub-pocket, enhancing

selectivity over off-target isoforms.

Experimental Protocol: Synthesis & Handling
Objective: Synthesize a stable 3-cyanopyridine-4-sulfonamide "complex" precursor from the

unstable chloride.

Reagents:
Precursor: 3-Cyanopyridine-4-sulfonyl chloride (1.0 eq)

Nucleophile: Primary Amine (1.1 eq)

Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq)

Solvent: Anhydrous DCM or THF (Dryness is critical)

Step-by-Step Workflow:
Preparation (Inert Atmosphere):

Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

Dissolve the amine and DIPEA in anhydrous DCM at 0°C.

Addition (Controlled Rate):
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Dissolve 3-cyanopyridine-4-sulfonyl chloride in minimal anhydrous DCM.

Critical Step: Add the chloride solution dropwise to the amine solution at 0°C. Rapid

addition causes local heating and decomposition.

Reaction Monitoring:

Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the

starting material spot (high Rf) and appearance of the sulfonamide (lower Rf).

Workup (Quenching):

Quench with saturated NaHCO₃.

Extract with DCM (3x). Wash organic layer with Brine.

Dry over Na₂SO₄ and concentrate.[3]

Purification:

Recrystallize from EtOH/Hexane or use Flash Chromatography.

Visualization: Pathway & Interaction Logic
The following diagram illustrates the transformation of the reactive chloride into a bioactive

complex and maps the critical interactions within the binding pocket.
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Caption: Logical flow from reactive sulfonyl chloride precursor to the stable, bioactive Zinc-

coordinated protein complex.

Comparative Performance Guide
When selecting a sulfonyl chloride for library generation, the 3-cyanopyridine scaffold offers

distinct advantages and challenges compared to standard alternatives.

Feature
3-Cyanopyridine-4-

sulfonyl Cl

Pyridine-3-sulfonyl

Cl
Benzenesulfonyl Cl

Reactivity
Very High (Requires

-78°C to 0°C)
High Moderate (RT stable)

Solubility
High in polar organics

(DCM, THF)
Moderate High

Stability
Low (Hydrolyzes in

air)
Moderate High

Bioactivity
High (CA IX/XII

Selectivity)
Moderate Low (General binder)

Lipophilicity Low (logP ~ 0.5) Low High
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Recommendation: Use the 3-cyanopyridine scaffold when targeting hypoxic tumor

environments (CA IX overexpression). The electron-deficient ring enhances acidity of the

sulfonamide NH, strengthening the Zn-N bond in the enzyme active site compared to benzene

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b3210027#crystal-structure-data-for-3-
cyanopyridine-4-sulfonyl-chloride-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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